p-Phenylenediamine sulfate chemical properties and structure
p-Phenylenediamine sulfate chemical properties and structure
Topic: p-Phenylenediamine Sulfate: Chemical Properties, Reactivity, and Toxicological Mechanisms Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals
[1]
Executive Summary
p-Phenylenediamine sulfate (PPD-S) is the sulfuric acid salt of 1,4-benzenediamine, a pre-eminent precursor in oxidative dye chemistry and polymer synthesis. While its primary industrial application lies in permanent hair colorants and aramid fiber production, PPD-S holds significant relevance in pharmaceutical sciences as a model compound for arylamine metabolism, skin sensitization mechanisms (haptenization), and N-acetyltransferase (NAT) pharmacogenetics.
This guide provides a rigorous analysis of PPD-S, moving beyond basic properties to explore its oxidative kinetics, metabolic fate, and analytical characterization. It is designed to serve as a self-validating resource for experimental design and safety assessment.
Chemical Architecture & Physical Properties
PPD-S (C₆H₈N₂·H₂SO₄) stabilizes the reactive free base, p-phenylenediamine (PPD), against rapid auto-oxidation. Upon dissolution in aqueous media, it dissociates to release the PPD cation, which exists in equilibrium with the free base depending on pH.
Table 1: Physicochemical Constants
| Property | Value | Context/Notes |
| CAS Number | 16245-77-5 | Specific to the sulfate salt.[1] |
| Molecular Formula | C₆H₁₀N₂O₄S | MW: 206.22 g/mol |
| Appearance | White to pale reddish crystals | Darkens rapidly upon air exposure due to surface oxidation. |
| Solubility (Water) | ~4.0 g/100 mL (25°C) | Significantly more soluble in hot water; insoluble in ether/ethanol. |
| Melting Point | >230°C (Decomposes) | Salt dissociation precedes melting. |
| pKa (Free Base) | pKa₁ = 2.97; pKa₂ = 6.31 | Critical for pH-dependent extraction protocols. |
| LogP (Free Base) | -0.25 (approx) | Hydrophilic; low bioaccumulation potential. |
Mechanistic Reactivity: The Oxidation Cascade
The utility and toxicity of PPD-S stem from its facile oxidation. In the presence of an oxidant (e.g., H₂O₂ in dye formulations) or atmospheric oxygen (auto-oxidation), PPD transforms into the reactive electrophile p-Benzoquinone Diimine (QDI) .
Reaction Pathway
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Activation: PPD loses two electrons and two protons to form QDI.
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Coupling: QDI is a potent electrophile.
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In Dyeing: It attacks "couplers" (e.g., resorcinol) to form stable indo dyes.
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In Toxicology: It binds to cysteine/lysine residues on skin proteins (haptenization).
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Self-Polymerization: In the absence of couplers, QDI attacks unreacted PPD to form Bandrowski’s Base , a trimer implicated in severe allergic reactions.
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Visualization: Oxidation & Polymerization Pathway
Caption: Mechanistic bifurcation of PPD oxidation. The red path indicates the formation of sensitizing adducts; the blue path represents the desired dye synthesis.
Synthesis & Purification Protocol
Objective: Isolation of high-purity PPD-S from commercial PPD base to remove oxidized impurities (Bandrowski’s Base) prior to biological assays.
Reagents
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p-Phenylenediamine (Free Base, technical grade)
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Sulfuric Acid (98%, H₂SO₄)
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Ethanol (Absolute, degassed)
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Diethyl Ether
Step-by-Step Methodology
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Dissolution (Inert Atmosphere): Dissolve 10.8 g (0.1 mol) of PPD base in 100 mL of absolute ethanol under nitrogen purging. Note: Nitrogen prevents immediate auto-oxidation.
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Acidification: Place the flask in an ice bath (0–4°C). Dropwise, add 0.1 mol of concentrated H₂SO₄. Maintain temperature <10°C to prevent thermal decomposition.
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Precipitation: A white to off-white precipitate of PPD-S will form immediately.
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Washing: Filter the crystals via vacuum filtration.[2] Wash the cake 3x with cold diethyl ether to remove unreacted amines and organic impurities.
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Drying: Dry the product in a vacuum desiccator over P₂O₅ for 24 hours. Store in an amber vial under argon.
Validation Check: Dissolve a small aliquot in water. The solution should be clear and colorless. A pink/brown tint indicates oxidation; recrystallize from water/ethanol if necessary.
Analytical Characterization (HPLC)[4][5]
Quantification of PPD-S requires separation from its isomers (o-, m-PPD) and oxidation byproducts.
Protocol: Ion-Pairing HPLC
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Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or equivalent), 4.6 x 150 mm, 5 µm.
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Mobile Phase:
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A: 10 mM Ammonium Acetate buffer (pH 6.0) with 0.1% Octanesulfonic acid (Ion-pairing agent).
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B: Acetonitrile.[3]
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-
Gradient: Isocratic 90% A / 10% B (Adjust based on retention).
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Flow Rate: 1.0 mL/min.[3]
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Detection: UV-Vis at 240 nm (absorption max) and 280 nm .
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Sample Prep: Dissolve PPD-S in mobile phase A containing 0.1% Ascorbic Acid (antioxidant) to prevent degradation during autosampling.
Toxicological Profile & Drug Development Relevance
For pharmaceutical scientists, PPD-S serves as a prototype for understanding pro-hapten behavior and metabolic polymorphism .
Sensitization Mechanism (The Pro-Hapten Concept)
PPD itself is not protein-reactive. It must penetrate the stratum corneum and undergo metabolic or abiotic oxidation to QDI (the hapten). QDI then forms covalent bonds with nucleophilic amino acids (Cys-34 of albumin, Lys residues), creating an immunogenic complex that activates T-cells (Type IV Hypersensitivity).
Metabolic Fate: The NAT1/NAT2 Switch
The detoxification of PPD competes with its bioactivation. N-Acetyltransferases (NAT1 and NAT2) acetylate PPD to Monoacetyl-PPD (MAPPD) and Diacetyl-PPD (DAPPD), which are non-sensitizing and excreted.
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Slow Acetylators: Individuals with reduced NAT2 activity accumulate higher levels of free PPD, increasing the risk of oxidation to QDI and subsequent sensitization.
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Drug Design Implication: Molecules containing para-amino aryl groups should be screened for NAT interactions to predict toxicity variances in diverse populations.
Visualization: Metabolic Fate & Pharmacogenetics
Caption: Competition between N-acetylation (detoxification) and oxidation (bioactivation). Slow acetylator phenotypes favor the red toxicity pathway.
References
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Cosmetic Ingredient Review (CIR). (2024). Safety Assessment of p-Phenylenediamine as Used in Cosmetics. Washington, DC.[4]
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Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine.[5][1][2][3][4][6][7][8][9][10] European Commission.[11] SCCS/1443/11.
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Nohynek, G. J., et al. (2004). "Under the skin: Biotransformation of para-aminophenol and para-phenylenediamine in reconstructed human epidermis and human hepatocytes." Toxicology Letters, 151(1), 53-69.
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Goebel, C., et al. (2012).[11] "Quantitative risk assessment for skin sensitisation: A case study with p-phenylenediamine." Regulatory Toxicology and Pharmacology, 62(3), 469-477.
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PubChem. (2025).[4] p-Phenylenediamine Sulfate Compound Summary. National Library of Medicine.
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OSHA. (1991).[12] Method 86: Phenylenediamines (m-, o-, p-). Occupational Safety and Health Administration.[4]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-phenylenediamine sulfate, 16245-77-5 [thegoodscentscompany.com]
- 6. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 7. chemos.de [chemos.de]
- 8. N-Phenyl-p-phenylenediamine sulfate (4ADS) (Oxidation Base / Primary) [myskinrecipes.com]
- 9. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 10. DE2216117B2 - Process for the preparation of p-phenylenediamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. osha.gov [osha.gov]
